molecular formula C9H10N2O2 B1320295 4-Methyl-7-nitroindoline CAS No. 179176-31-9

4-Methyl-7-nitroindoline

Cat. No.: B1320295
CAS No.: 179176-31-9
M. Wt: 178.19 g/mol
InChI Key: SCFZFJRSCMUKHY-UHFFFAOYSA-N
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Description

Overview of Indoline (B122111) Heterocyclic Scaffold in Organic Chemistry

The indoline nucleus, characterized by a fused benzene (B151609) and pyrrole (B145914) ring system, is a versatile building block in the synthesis of complex molecules. numberanalytics.comresearchgate.net Its reactivity, particularly in electrophilic aromatic substitution, allows for the introduction of diverse functional groups, leading to a wide range of derivatives with tailored properties. creative-proteomics.com

Significance as Building Blocks in Organic Synthesis

Indoline and its derivatives are highly valued as intermediates in the construction of more complex molecular architectures. numberanalytics.comresearchgate.net Organic chemists utilize various strategies, such as the Fischer indole (B1671886) synthesis and the Leimgruber-Batcho synthesis, to construct the indole ring itself. numberanalytics.com Once formed, the indoline nucleus can be functionalized at multiple positions, serving as a versatile scaffold for creating diverse libraries of compounds. numberanalytics.comnih.gov This modularity is crucial in the discovery of new molecules with specific functions. nih.gov Furthermore, cycloaddition reactions involving indoles are an atom-economical method for synthesizing a variety of fused heterocyclic systems. researchgate.netbohrium.com

Applications in Pharmaceutical and Industrial Chemistry

The prevalence of the indoline scaffold in biologically active compounds has led to its extensive use in the pharmaceutical industry. nih.govekb.eg Indole derivatives form the backbone of numerous drugs, including those targeting the serotonin (B10506) system for the treatment of depression and anxiety. creative-proteomics.com They are also integral to the development of anticancer agents, antibiotics, and anti-inflammatory drugs. nih.govekb.egcreative-proteomics.com In the industrial realm, indole-based compounds find applications as dyes, insecticides, and even in the production of plastics. mdpi.comresearchgate.net Their utility also extends to agriculture, where indole-3-acetic acid acts as a plant growth regulator. creative-proteomics.com

Role as Chiral Support in Asymmetric Synthesis

Chiral indoline derivatives are of significant interest due to their presence in many biologically active natural products and pharmaceuticals. sioc-journal.cn The development of efficient methods for the asymmetric synthesis of indolines is an active area of research. sioc-journal.cndicp.ac.cn Indolines can act as chiral auxiliaries or be the target of asymmetric transformations, leading to the production of enantiomerically pure compounds. ekb.egsioc-journal.cn These chiral indolines are crucial for creating drugs with high specificity and reduced side effects. dicp.ac.cnorganic-chemistry.org

Historical Development of 7-Nitroindoline (B34716) Research

The introduction of a nitro group at the 7-position of the indoline ring has given rise to a class of compounds with unique photochemical properties. Research in this area has been particularly focused on their application as photoremovable protecting groups.

Early Discoveries in Photochemistry of N-Acyl-7-nitroindolines

The photochemistry of 7-nitroindoline derivatives first gained significant attention with the work of Patchornik and his colleagues in 1976. wiley-vch.de They discovered that N-acyl-5-bromo-7-nitroindolines could be photolyzed in the presence of various nucleophiles to release carboxylic acids, esters, or amides. wiley-vch.deresearchtrends.net This light-induced cleavage offered a new tool for synthetic chemists. Later studies by Morrison and others suggested that the photoactivation of N-acetyl-7-nitroindoline proceeds through a nitronic anhydride (B1165640) intermediate. researchtrends.net The fate of this intermediate is solvent-dependent, leading to different photoproducts. researchtrends.net

Evolution of Photoremovable Protecting Groups

Building on the early discoveries, 7-nitroindoline-based photoremovable protecting groups (PPGs), often called "caged" compounds, have become valuable tools in chemistry and biology. wiley-vch.deutep.eduutep.edu These PPGs offer an alternative to the more traditional o-nitrobenzyl-based groups. utep.eduutep.edu The photochemical activation of N-acyl-7-nitroindolines can be achieved with UV light or through a two-photon absorption process using infrared light, allowing for precise spatial and temporal control of the release of a protected molecule. utep.eduutep.edu The development of these "caged" compounds has been instrumental in studying dynamic biological processes, such as the release of neurotransmitters. wiley-vch.de More recent research has expanded the scope of 7-nitroindoline photochemistry to include other derivatives like ureas, carbamates, and thiocarbamates, further broadening their utility. utep.eduacs.org

Interactive Data Table: Properties of Indoline and its Derivatives

CompoundMolecular FormulaKey Application
IndolineC₈H₉NBuilding block in synthesis
Indole-3-acetic acidC₁₀H₉NO₂Plant growth regulator
N-Acyl-7-nitroindolineVariesPhotoremovable protecting group
4-Methyl-7-nitroindolineC₉H₁₀N₂O₂Chemical intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFZFJRSCMUKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601497
Record name 4-Methyl-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179176-31-9
Record name 4-Methyl-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Mechanistic Studies of Photoreactivity in 7 Nitroindoline Systems

Photochemical Activation Mechanisms

The photochemical activation of N-acyl-7-nitroindolines is a key feature that makes them valuable as photocleavable protecting groups, often termed "caged" compounds. acs.orgnih.gov This process allows for the light-induced release of biologically active molecules with high spatial and temporal control. acs.orgnih.govnih.govresearchgate.net The activation is initiated by the absorption of light, which can occur through either a one-photon or two-photon mechanism. acs.orgnih.govresearchgate.net Upon excitation, these compounds undergo an intramolecular photochemical reaction that leads to the cleavage of the N-acyl bond. nih.govresearchgate.net This process generates highly reactive nitronic anhydride (B1165640) intermediates which cannot be isolated. acs.orgnih.govresearchtrends.net The subsequent reactions of these intermediates are dependent on the solvent environment, leading to different sets of final products. acs.orgnih.govresearchtrends.net Computational studies, including semiempirical AMPAC and density functional theory (DFT) calculations, have been employed to unravel the complex mechanistic details of this photoactivation process, exploring reaction pathways in both ground and excited states. nih.govresearchtrends.net

One-photon absorption (1PA) is a primary mechanism for the activation of 7-nitroindoline (B34716) systems. acs.org N-acyl-7-nitroindolines are typically activated by near-UV or indigo-colored light. nih.gov For instance, derivatives such as 5-bromo-7-nitroindoline-S-ethylthiocarbamate undergo one-photon photolysis when irradiated with light at a wavelength of 350 nm. acs.orgnih.gov The photolysis progression can be monitored using UV-vis spectrophotometry, where the disappearance of the starting material's absorption maximum (around 350 nm) and the appearance of new absorption bands indicate the conversion to photoproducts. acs.org Mechanistic studies on the photorelease of carboxylic acids from 1-acyl-7-nitroindolines suggest that the reaction proceeds from the triplet excited state (T1) following light absorption. researchgate.net This leads to the photochemical transfer of the acetyl group from the amide nitrogen to an oxygen atom of the nitro group, forming the critical nitronic anhydride intermediate. researchgate.net The efficiency of this process can be influenced by substituents on the indoline (B122111) ring; excessive electron-donating groups can render the compound inert to irradiation by diverting the excited state into non-productive pathways. nih.gov

7-nitroindoline derivatives are well-recognized for their ability to undergo two-photon absorption (2PA), a nonlinear optical process with significant advantages for biological applications. acs.orgnih.govresearchgate.net 2PA utilizes near-infrared (NIR) light, typically from a femtosecond laser, which allows for deeper tissue penetration and confined spatial excitation at the focal volume. nih.govresearchgate.netlanl.gov This precise spatiotemporal control is crucial for applications like the "uncaging" of neurotransmitters in neuroscience research and for micropatterning. acs.orgnih.govnih.govresearchgate.net

The 2PA-induced photolysis has been demonstrated for various N-acyl-7-nitroindolines and related derivatives. acs.orgnih.govresearchgate.net For example, 5-bromo-7-nitroindoline-S-ethylthiocarbamate undergoes two-photon photolysis using a femtosecond laser at 710 nm. acs.orgnih.gov Similarly, polypeptides containing N-peptidyl-7-nitroindoline units can be cleaved upon two-photon excitation at 710 nm. nih.govresearchgate.net The two-photon nature of the photolysis is confirmed by the quadratic dependence of the reaction rate on the laser intensity. nih.gov While effective, the two-photon uncaging cross-section for some derivatives, like 4-methoxy-7-nitroindolinyl glutamate (B1630785) (MNI-Glu), can be relatively small (e.g., 0.06 GM at 720 nm), which may require higher concentrations of the caged compound to compensate for the inefficiency. researchgate.net

Compound/SystemExcitation Wavelength (nm)ProcessApplication/Observation
N-peptidyl-7-nitroindolines710Two-Photon AbsorptionCleavage of photoreactive amide bond. nih.govresearchgate.net
5-bromo-7-nitroindoline-S-ethylthiocarbamate710Two-Photon AbsorptionPhotodecomposition into non-fluorescent compounds. acs.orgnih.gov
4-methoxy-7-nitroindolinyl glutamate (MNI-Glu)720Two-Photon AbsorptionTwo-photon uncaging cross-section of 0.06 GM. researchgate.net

A central feature of the photochemical activation of N-acyl-7-nitroindolines is the formation of a highly reactive, transient nitronic anhydride intermediate. acs.orgnih.govresearchtrends.net This intermediate is generated via the photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. researchgate.net Despite its critical role in the reaction mechanism, this species is too unstable to be isolated. nih.govresearchtrends.net The formation of the nitronic anhydride is a key step that precedes the release of the caged molecule and the formation of subsequent photoproducts. researchtrends.net Computational studies have been instrumental in investigating the reaction mechanism for the formation of this intermediate. researchtrends.net

Direct observation of the fleeting nitronic anhydride intermediate is challenging due to its short lifetime. However, its existence is supported by nanosecond laser flash photolysis studies. researchgate.net In the photolysis of 1-acyl-7-nitroindolines in a completely aqueous medium, a transient species was detected within the 20-nanosecond laser pulse. researchgate.net This transient exhibited a maximum absorption (λmax) at 450 nm and has been assigned to the nitronic anhydride intermediate. researchgate.net The decay of this transient species occurs via a single exponential process, providing kinetic data on its subsequent reactions. researchgate.net

Following its formation, the nitronic anhydride intermediate can react through at least two competing pathways, leading to different products. researchtrends.netresearchgate.net The distribution of these products is highly dependent on the reaction conditions, particularly the solvent composition. researchgate.net One pathway involves an addition-elimination mechanism (AAC2), where a nucleophile attacks the acyl group of the intermediate. researchgate.net The other major pathway, predominant in solutions with high water content, proceeds via an AAL1-like cleavage. researchgate.net This latter pathway results in an intramolecular redox reaction, yielding a carboxylic acid and a 7-nitrosoindole. researchgate.net In the case of some substituted compounds, such as 1-acetyl-5,7-dinitroindoline (B1297583), photolysis yields a mixture of products, including the corresponding dinitroindoline and 5-nitro-7-nitrosoindole, highlighting the complexity of these competing pathways. nih.gov

The reaction pathway taken by the nitronic anhydride intermediate is strongly influenced by the solvent. acs.orgnih.govresearchgate.net Studies conducted in solutions with varying water-acetonitrile compositions have clearly demonstrated this dependency. researchgate.net

In inert aprotic solvents or solutions with low water content : The nitronic anhydride acts as an acylating agent. acs.orgnih.govresearchtrends.net It reacts with nucleophiles (such as residual water, alcohols, or amines) via a standard addition-elimination (AAC2) mechanism. acs.orgresearchgate.net This pathway releases the carboxylic acid (or ester/amide) and regenerates the 7-nitroindoline. acs.orgresearchgate.net

In aqueous media or solutions with high water content : A different pathway predominates. acs.orgnih.govresearchtrends.net An ε-elimination reaction or an AAL1-like cleavage occurs, which involves an intramolecular redox process. acs.orgresearchgate.net This pathway leads to the formation of the released carboxylic acid and the corresponding 7-nitrosoindole (after tautomerization). researchtrends.netresearchgate.net

The relative yields of the two main photoproducts, 7-nitroindoline and 7-nitrosoindole, are highly sensitive to the water content of the solvent, providing strong evidence for these competing, solvent-dependent pathways originating from a common nitronic anhydride intermediate. researchgate.net

Solvent ConditionPredominant PathwayKey Products
Low water content / AproticAddition-Elimination (Acylation)Carboxylic acid, 7-nitroindoline. acs.orgresearchgate.net
High water content / Aqueousε-elimination / Intramolecular RedoxCarboxylic acid, 7-nitrosoindole. researchtrends.netresearchgate.net

Acyl Migration Pathways (Norrish Type I and Type II variations)

The photouncaging mechanism of 1-acyl-7-nitroindolines has been a subject of detailed computational and experimental investigation, revealing a complex interplay between different reaction pathways. Upon photoexcitation, the molecule is promoted to an excited triplet state, from which it can undergo photorelease of the caged species. A key mechanistic discovery is the acyl migration pathway (MP), which competes with a classical cyclization pathway (CP). researchgate.netnih.gov

This migration pathway involves the transfer of the acyl group from the indoline nitrogen atom to one of the oxygen atoms of the adjacent nitro group. chemrxiv.orgnih.gov This process forms a critical intermediate, an acetic nitronic anhydride. nih.govresearchgate.net State-of-the-art density functional theory calculations have characterized the transition state for this migration, revealing it to possess the characteristics of a combined Norrish Type I and a 1,6-nitro-acyl variation of a Norrish Type II mechanism. researchgate.netnih.govchemrxiv.orgchemrxiv.org The Norrish Type I character arises from the α-cleavage of the bond between the indoline nitrogen and the acyl carbonyl carbon (the Z-R bond where Z=N, R=COCH₃). researchgate.netchemrxiv.org Simultaneously, the process exhibits Norrish Type II characteristics, as the acyl group transfers to the nitro-group oxygen, which is in a 1,6-relationship, facilitating the cleavage in a manner analogous to a γ-hydrogen abstraction. researchgate.netchemrxiv.org This combined Norrish Type I/Type II migration represents the lowest-energy pathway for the uncaging process. chemrxiv.orgchemrxiv.org

The competition between the acyl migration pathway and the cyclization pathway is influenced by electronic and steric factors. researchgate.netnih.gov The migration pathway is generally favored, proceeding through a transition state that is energetically more accessible than the intermediates required for cyclization. chemrxiv.org

Kinetics and Quantum Yields of Photorelease

The efficiency and speed of photorelease are critical parameters for the application of 7-nitroindoline systems as phototriggers. These properties are quantified by the quantum yield of photolysis (Φ) and the kinetics of the release process. The photorelease of carboxylic acids from 1-acyl-7-nitroindolines occurs on a very rapid timescale, typically in the submicrosecond range. nih.gov Laser flash photolysis studies have identified a transient species, assigned to the key acetic nitronic anhydride intermediate, which decays with a rate constant (k_obs) of 5 x 10⁶ s⁻¹ in aqueous solutions. nih.gov This rapid decay corresponds to the release of the carboxylic acid.

The quantum yield, which measures the efficiency of the photochemical reaction, is highly dependent on the substitution pattern of the 7-nitroindoline core. chemrxiv.org For instance, the introduction of a second nitro group at the 5-position, as seen in 4-methoxy-5,7-dinitroindolinyl (MDNI) cages, leads to a significant improvement in quantum yield compared to their mononitro (MNI) counterparts. researchgate.netnih.govchemrxiv.org This enhancement is attributed to a more favorable intersystem crossing to the reactive triplet state, facilitated by a higher number of available triplet excited states with the correct symmetry in the dinitro compounds. researchgate.netnih.gov

Table 1: Selected Photolysis Quantum Yields for Nitroindoline (B8506331) Derivatives
Compound TypeSubstituentsQuantum Yield (Φ)Reference
Mononitroindoline (MNI)Base structureLower researchgate.netnih.gov
Dinitroindoline (MDNI)4-Methoxy, 5-Nitro~5x higher than MNI chemrxiv.org
mDEAC dyad-0.38 researchgate.net
mDEAC (uncaged)-0.014 researchgate.net

Influence of Substituents on Photolysis Efficiency and Mechanism

Substituents on the aromatic ring of the 7-nitroindoline scaffold have a profound impact on the efficiency and outcome of the photolysis reaction. nih.govrsc.org The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can either enhance or suppress the desired photorelease pathway.

Excessively strong electron-donating groups can be counter-productive to efficient photochemistry. rsc.orgresearchgate.net For example, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to irradiation at 350 nm. nih.govrsc.org Similarly, a 4-dimethylamino substituent also blocked photocleavage. rsc.org This inhibitory effect is believed to occur because strong electron donation can divert the excited state into non-productive, low-lying charge transfer states that simply relax back to the ground state without undergoing the necessary chemical transformation. rsc.org

Conversely, the introduction of electron-withdrawing groups can improve photolysis efficiency. nih.gov The presence of a second nitro group at the 5-position, creating a dinitroindoline system, leads to enhanced photolysis efficiency in aqueous solutions compared to mono-nitro analogues. nih.govrsc.org This effect is partly attributed to the electron-withdrawing nature of the 5-nitro group, which influences the stability of intermediates and favors productive reaction pathways. rsc.org These findings demonstrate a delicate electronic balance required for optimal photoreactivity in 7-nitroindoline systems.

While the electronic effects of substituents are well-documented, steric hindrance can also play a role in the photochemical behavior of complex molecules. researchgate.netresearchgate.net In the context of 7-nitroindoline systems, steric bulk from substituents can influence the competition between different reaction pathways, such as the acyl migration versus cyclization mechanisms. researchgate.net The transition states for these pathways have specific geometric requirements. Increased steric hindrance could potentially raise the activation energy for one pathway over another, thereby altering the product distribution. researchgate.netresearchgate.net For instance, the deplanarization of the amide bond is a necessary step in the cyclization pathway, a movement which could be hindered by bulky substituents. chemrxiv.org The precise impact of steric effects from substituents like the 4-methyl group requires specific comparative studies, but it is a recognized factor in governing photochemical reactions. researchgate.netrsc.org

Byproduct Characterization and Formation Pathways

The photolysis of 1-acyl-7-nitroindolines does not always proceed with 100% efficiency to a single product. The reaction conditions, particularly the solvent, play a critical role in determining the nature and distribution of the photoproducts. nih.govresearchgate.net Following the initial photochemical step that forms the key acyl nitronic anhydride intermediate, two main competing pathways dictate the final byproducts. nih.gov

In solutions with high water content, the predominant pathway involves an intramolecular redox reaction that leads to the formation of a 7-nitrosoindole and the released carboxylic acid. nih.govresearchgate.net However, in environments with low water content, such as moist organic solvents, the primary reaction is a more standard hydrolysis of the intermediate, which regenerates the 7-nitroindoline skeleton alongside the released acid. nih.govresearchgate.netrsc.org Furthermore, studies on related compounds like 7-nitroindoline-S-thiocarbamates have shown that the photolysis pathway can be altered significantly, leading to 7-nitrosoindolines directly via a proposed radical fragmentation mechanism, which differs from the pathways for N-acyl derivatives. nih.govacs.orgnih.gov

The formation of 7-nitrosoindoles is a characteristic outcome of the photolysis of 1-acyl-7-nitroindolines, particularly in aqueous solutions. nih.govrsc.org This product arises from the decomposition of the photogenerated acyl nitronic anhydride intermediate. The mechanism proceeds through what is described as an A(AL)1-like cleavage, which results in a formal intramolecular redox reaction. nih.gov This process initially forms a nitroso-3H-indole, which then tautomerizes to the more stable 7-nitrosoindole. nih.govresearchgate.net

In the case of dinitroindoline derivatives, such as 1-acetyl-5,7-dinitroindoline, photolysis yields a mixture of products, including the corresponding 5-nitro-7-nitrosoindole. nih.govrsc.org The observation of nitrosoindoles is not limited to N-acyl compounds. The photolysis of 7-nitroindoline-S-thiocarbamates, for instance, unexpectedly yields 7-nitrosoindolines as the major aromatic product, even in organic solvents, though the mechanism is believed to be different. nih.govacs.org The formation of these colored nitroso species is often visually apparent during photochemical experiments. researchgate.netnih.gov

Formation of Disulfides from Thiocarbamates

The photoreactivity of 7-nitroindoline-S-thiocarbamates has been a subject of detailed investigation, revealing a distinct photochemical pathway that leads to the formation of disulfides. acs.orgnih.gov This process is initiated by the photolysis of the thiocarbamate parent molecule, which differs significantly from the reactions observed in N-acyl-7-nitroindolines. acs.orgnih.gov

Upon irradiation with light, typically at 350 nm, 7-nitroindoline-S-thiocarbamates undergo a radical fragmentation mechanism. acs.orgnih.gov This photochemical reaction efficiently yields two primary products: a 7-nitrosoindoline derivative and a disulfide. acs.org The formation of the disulfide occurs alongside the release of carbon dioxide. biomaterials.org

Detailed studies involving the photolysis of various 7-nitroindoline-S-thiocarbamates in a solution of acetonitrile (B52724) and water have provided quantitative insights into this reaction. acs.org For instance, the photolysis of 5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate, 5-bromo-7-nitroindoline-(S-propyl)-thiocarbamate, and 5-bromo-7-nitroindoline-(S-benzyl)-thiocarbamate has been monitored. acs.org While the corresponding 5-bromo-7-nitrosoindoline is formed in near-quantitative yields, the yields of the resulting disulfides are observed to be lower. acs.org

The table below summarizes the yields of the photolysis products for different 7-nitroindoline-S-thiocarbamates.

7-Nitroindoline-S-thiocarbamatePhotolysis Product (Aromatic)Yield of Aromatic ProductDisulfide ProductYield of Disulfide Product
5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate5-bromo-7-nitrosoindoline94%Diethyl disulfide60%
5-bromo-7-nitroindoline-(S-propyl)-thiocarbamate5-bromo-7-nitrosoindoline95%Dipropyl disulfide61%
5-bromo-7-nitroindoline-(S-benzyl)-thiocarbamate5-bromo-7-nitrosoindoline97%Dibenzyl disulfide31%

The proposed radical fragmentation mechanism accounts for the observed products. acs.org The photochemical cleavage of the carbon-sulfur bond in the thiocarbamate moiety is a key step in this process, leading to the eventual formation of the stable disulfide product. These findings have expanded the understanding of the photoreactivity of 7-nitroindoline derivatives and suggest potential applications in the development of novel photocleavable compounds. acs.orgacs.org

Computational and Theoretical Investigations of 4-Methyl-7-nitroindoline Remain Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the compound this compound. While the broader class of 7-nitroindoline derivatives has been the subject of various computational analyses, particularly concerning their photochemical properties, research dedicated to the 4-methyl substituted variant is not publicly available.

Computational chemistry is a powerful tool for elucidating molecular structure, reactivity, and dynamics. Techniques such as quantum chemistry calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are routinely used to investigate the electronic properties, excited states, and reaction mechanisms of molecules. nih.gov Molecular dynamics simulations offer insights into the conformational behavior and interactions of molecules over time. For many related 7-nitroindoline compounds, these methods have been applied to understand their function as photo-removable protecting groups, often called "caged" compounds. acs.orgnih.govresearchtrends.netresearchgate.net

Studies on analogous compounds, such as N-acyl-7-nitroindolines and 5-bromo-7-nitroindoline-S-thiocarbamates, have utilized DFT to explore ground state properties and reaction energetics. acs.org Excited state calculations using TD-DFT have been instrumental in understanding the photolysis mechanisms, including the nature of electronic transitions and the pathways for the light-induced cleavage of chemical bonds. nih.gov These investigations often compare different potential mechanisms, such as concerted versus stepwise pathways for photolytic reactions. researchgate.net

However, despite the application of these theoretical methods to the 7-nitroindoline scaffold, specific data pertaining to this compound—including DFT-calculated geometries, excited state energies, transition state analyses, or molecular dynamics simulations—are not present in the reviewed literature. Consequently, a detailed, data-driven analysis of its computational and theoretical chemistry, as would be required for a thorough scientific article, cannot be constructed at this time. The influence of the 4-methyl group on the electronic structure, photochemistry, and reaction energetics of the 7-nitroindoline core remains an open area for future research.

Computational and Theoretical Investigations

Theoretical Models for Photolysis Mechanisms

Role of Triplet Excited States

Computational and theoretical investigations into the photochemistry of nitroaromatic compounds, including derivatives of 7-nitroindoline (B34716), have highlighted the significant role of triplet excited states in their reaction mechanisms. While specific computational data for 4-Methyl-7-nitroindoline is not extensively available in the reviewed literature, studies on closely related 7-nitroindoline derivatives provide valuable insights into the probable photochemical behavior involving triplet states.

The photolytic pathways of 7-nitroindoline derivatives are often initiated by excitation to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to populate a triplet excited state (T₁). This process is a key step in the subsequent chemical transformations of these molecules. The efficiency of ISC and the reactivity of the resulting triplet state are influenced by the substitution pattern on the indoline (B122111) ring system. For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the excited states and the spin-orbit coupling, which in turn affects the rate of intersystem crossing.

Theoretical studies on substituted 1-acyl-7-nitroindolines suggest that the photochemical reactivity is highly dependent on the nature of the substituents. nih.govrsc.org While some derivatives exhibit efficient photocleavage, others are found to be photochemically inert, a behavior that is attributed to the diversion of the excited state energy through non-productive pathways. nih.govrsc.org This indicates that the specific substitution, such as the 4-methyl group in the target compound, is expected to play a crucial role in modulating the properties of the excited states.

A computational investigation on a model 7-nitroindoline-S-thiocarbamate derivative provided insights into the energetics of its photochemical transformation. The following table summarizes key energetic data from the calculated reaction pathway, which can serve as a reference for understanding the energy landscape of similar 7-nitroindoline derivatives.

ParameterValue (kcal/mol)Value (kJ/mol)
Reaction Endothermicity (to (Z)-16)+27.84+116.5
Activation Energy (Ground State)+40.45+169.2
Isomerization Energy Barrier (to (E)-16)1.325.52
Fragmentation Activation Energy ((E)-16)29.38122.9
Fragmentation Endothermicity ((E)-16)26.83112.2

This data is for a model 7-nitroindoline-S-thiocarbamate and is intended to be illustrative of the energetic considerations in the photochemistry of 7-nitroindoline derivatives. acs.org

The vertical Tamm-Dancoff approach (TDA) calculations on these systems have indicated an activation-less process from the lowest singlet excited state, facilitating a photochemical pathway. nih.gov While the direct involvement of the triplet state was not the primary focus of this particular study, the high efficiency of intersystem crossing in nitroaromatic compounds suggests that the triplet manifold could offer alternative or competing reaction channels. The exploration of these triplet state pathways remains an area for further detailed computational investigation to fully elucidate the complete photochemistry of this compound.

Applications of 7 Nitroindoline Derivatives in Chemical and Biological Research

As Photolabile Protecting Groups in Organic Synthesis

The utility of 7-nitroindoline (B34716) derivatives in organic synthesis stems from their capacity to undergo efficient photolytic cleavage under neutral conditions. acs.org When a molecule, such as a carboxylic acid, is attached to the nitrogen atom of the 7-nitroindoline core to form an N-acyl-7-nitroindoline, it becomes protected and inert. nih.gov Upon irradiation with near-UV light (typically around 350 nm), the N-acyl bond breaks, releasing the original molecule and a nitrosoindoline byproduct. nih.govacs.orgbiomaterials.org This process avoids the need for harsh chemical reagents often required for the removal of traditional protecting groups, making it compatible with sensitive molecular substrates. acs.orgnih.gov

N-acyl-7-nitroindolines serve as photoactivated acylating agents. nih.gov Light absorption triggers the formation of a highly reactive nitronic anhydride (B1165640) intermediate. nih.gov This intermediate can efficiently transfer the acyl group to various nucleophiles, such as alcohols, under mild and neutral conditions. acs.orgnih.gov This photochemical strategy for acylation is a powerful alternative to conventional methods that often require the use of reactive and unstable acylating agents like acid chlorides. acs.org The reaction proceeds cleanly, expanding the toolkit for synthesizing complex molecules with sensitive functional groups. nih.gov

In solid-phase synthesis, molecules are constructed on a solid support, which facilitates purification after each reaction step. The final cleavage of the synthesized molecule from this support often requires harsh acidic conditions. 7-nitroindoline derivatives provide a mild alternative when used as photocleavable linkers. researchgate.netnih.gov An N-acyl-7-nitroindoline-based linker can be attached to the solid support, and the desired molecule (e.g., a peptide) is synthesized on this linker. nih.govresearchgate.net Upon completion of the synthesis, the product is released from the support by simple irradiation with UV light, which cleaves the linker without degrading the synthesized molecule. biomaterials.orgresearchgate.net This technique has been successfully applied to the photoinduced release of both linear and cyclic amides from a solid support. nih.gov

Amines are highly reactive and often require protection during multi-step organic synthesis. chem-station.com Carbamates are one of the most common and effective classes of protecting groups for amines. masterorganicchemistry.com Derivatives of 7-nitroindoline have been utilized to create photolabile carbamates. For instance, 5,7-dinitroindoline (B1308636) (Dni) has been used in conjunction with standard carbamate (B1207046) precursors like Fmoc, Cbz, and Boc to afford photochemically removable protecting groups for amines. acs.orgnih.gov This allows for the deprotection of the amine functional group using light, providing an orthogonal deprotection strategy that does not interfere with other acid- or base-labile protecting groups present in the molecule. nih.govmasterorganicchemistry.com

"Caged" Compounds for Spatiotemporal Control

The concept of "caged" compounds involves rendering a biologically active molecule temporarily inert by covalently attaching a photolabile protecting group. nih.govresearchgate.net 7-nitroindoline and its substituted analogs are widely used for this purpose. researchgate.netnih.gov The caged compound can be introduced into a biological system, such as a cell or tissue slice, where it remains inactive and does not interfere with normal processes. jneurosci.org By focusing a beam of light on a specific location, researchers can trigger the cleavage of the 7-nitroindoline group, releasing the active molecule precisely at the desired time and place. wikipedia.orgjneurosci.org This unparalleled spatiotemporal control is crucial for studying dynamic biological events, such as neurotransmission at a single synapse. jneurosci.orgresearchgate.net

7-nitroindoline derivatives are particularly effective as caging groups for biologically active molecules due to a combination of favorable properties. They are generally stable to hydrolysis at physiological pH, have high photochemical efficiency (quantum yield), and undergo rapid photolysis, often on a sub-millisecond timescale. researchgate.netnih.gov This allows for the generation of rapid, localized concentration jumps of the active molecule, mimicking natural biological signaling events. jneurosci.orgresearchgate.net

The precise control offered by caging technology has been revolutionary for neuroscience research, particularly for studying the function of neurotransmitters.

L-glutamate: L-glutamate is the primary excitatory neurotransmitter in the brain. Several 7-nitroindoline derivatives have been developed to cage L-glutamate. Early versions included 7-nitroindolinyl-caged L-glutamate (NI-Glu). researchgate.netnih.gov A significant improvement was the development of 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-Glu), which is about 2.5 times more photosensitive. researchgate.netnih.gov MNI-Glu is stable, photolyses rapidly, and is largely inert at glutamate (B1630785) receptors before irradiation, making it a widely used tool for mapping neural circuits with two-photon excitation. nih.govresearchgate.netcaymanchem.comnih.gov Further enhancements led to dinitroindoline derivatives, such as 4-carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate (CDNI-Glu), which exhibits a quantum yield approximately six times higher than MNI-Glu. jneurosci.org

GABA: γ-Aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. femtonics.eu While NI-caged GABA was developed, a significant drawback was its tendency to act as an antagonist at GABA-A receptors, complicating the interpretation of experimental results. researchgate.netnih.gov To overcome this, new derivatives were designed with negatively charged groups, such as the bisphosphate-containing DPNI-GABA, which shows greatly reduced affinity for GABA receptors while retaining its photochemical properties. researchgate.net

Glycine (B1666218): Glycine is another important inhibitory neurotransmitter. femtonics.eu Similar to the initial GABA cages, NI-caged glycine was found to be an antagonist at glycine receptors, limiting its utility. researchgate.netnih.gov This highlights a critical aspect of caged compound design: the caging moiety itself must be pharmacologically inert to ensure that any observed biological effect is solely due to the released active molecule. nih.gov

Light-Induced Release of Biologically Active Molecules

Calcium Ion Chelators

While 7-nitroindolinyl groups are highly effective for the rapid, light-induced release of neuroactive amino acids, their application in creating caged calcium ion (Ca²⁺) chelators has faced significant challenges. nih.govnih.gov Research into developing photolabile Ca²⁺ chelators based on the 7-nitroindoline scaffold aimed to create molecules that could rapidly bind Ca²⁺ upon photorelease, thereby effecting a swift decrease in local Ca²⁺ concentration. nih.gov

Studies involving the attachment of a nitroindolinyl caging group to well-known calcium chelators like BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and EDTA (ethylenediaminetetraacetic acid) yielded unexpected results. nih.gov Key findings from this research include:

Photostability of NI-caged BAPTA: The nitroindolinyl-caged BAPTA derivative was found to be completely photostable, showing no measurable photolysis and therefore failing to function as a caged compound. nih.govresearchgate.net

Conditional Photolysis of NI-caged EDTA: The nitroindolinyl-caged EDTA derivative exhibited photolysis only when it was saturated with calcium ions. nih.govnih.govresearchgate.net

These results indicate that the successful photochemistry demonstrated for nitroindoline-caged amino acids does not directly translate to its use with common calcium ion chelators. nih.gov The interaction between the chelator, the calcium ion, and the nitroindoline (B8506331) group appears to alter the photolytic pathway, limiting its utility for creating light-activated Ca²⁺ sponges. nih.gov

Nucleoside Derivatives within DNA Oligomers

Derivatives of 7-nitroindoline have been successfully incorporated into DNA oligomers to study nucleic acid interactions and function. By attaching the N-acetyl-7-nitroindoline moiety to a 2'-deoxyribose or glycerol (B35011) unit, researchers have created synthetic nucleosides that can be integrated into specific sites within a DNA strand. nih.gov These modified oligodeoxynucleotides serve as photoreactive probes.

Upon photo-activation, the N-acetyl-7-nitroindoline unit can induce different reactions depending on its linkage and position within the DNA duplex:

Photo-induced Deacetylation: In one configuration, the acetyl group of the N-acetyl-7-nitroindoline derivative was photo-activated to form a deacylated nitroso derivative without affecting the complementary RNA strand. nih.gov

Photo-acetylation: Another derivative suggested the acetylation of the opposing RNA strand upon irradiation. nih.gov

Photo-cross-linking: A third configuration resulted in the formation of a photo-cross-linked adduct with the complementary RNA strand. nih.gov

These findings demonstrate the potential of using N-acetyl-7-nitroindoline nucleoside analogs as tools to modulate and investigate DNA-RNA interactions in aqueous solutions through light induction. nih.gov Furthermore, the 7-nitroindole (B1294693) nucleoside has been explored as a photochemical precursor for generating specific types of DNA lesions, such as 2'-deoxyribonolactone, which is an oxidative abasic lesion. nih.gov Irradiation of these nucleoside derivatives leads to the efficient release of 7-nitrosoindole and the formation of the desired lesion within the DNA fragment. nih.gov

Applications in Neuronal Studies and Physiological Sciences

The most widespread application of 7-nitroindoline derivatives is in neuroscience, where they are used as caged neurotransmitters to study synaptic transmission and neuronal circuitry. rsc.org By attaching a 7-nitroindoline derivative to a neurotransmitter like L-glutamate, the molecule is rendered biologically inert until it is exposed to a flash of light. researchgate.netinstras.com This "uncaging" process releases the active neurotransmitter at a precise time and location.

The 4-methoxy-7-nitroindolinyl (MNI) derivative, particularly MNI-caged L-glutamate, is one of the most commonly used caged compounds in neurophysiology. rsc.orginstras.com Its utility stems from its ability to be activated by two-photon excitation (2PE), which uses a focused infrared laser to restrict the photolysis to a tiny focal volume (less than 1 µm³). rsc.org This high degree of spatial resolution allows for the stimulation of individual dendritic spines, enabling detailed mapping of neural circuits. rsc.org

Key characteristics of these compounds in neuronal studies include:

Rapid Photolysis: MNI-caged compounds exhibit fast photolysis, with release half-times of less than or equal to 0.26 ms, which is crucial for studying rapid synaptic events. researchgate.netinstras.com

High Stability: These precursors are highly resistant to hydrolysis at physiological pH, ensuring their stability in experimental buffers. instras.com

Enhanced Two-Photon Cross Section: To improve the efficiency of two-photon uncaging, which is inherently low for MNI-Glu, researchers have developed sensitized 1-acyl-7-nitroindolines. nih.govacs.org By attaching a "light-harvesting" antenna molecule like thioxanthone (THX), the two-photon uncaging action cross-section (δu) can be significantly increased, making the compounds more sensitive to light. nih.govacs.org

CompoundMax Absorption (λmax)Two-Photon Cross Section (δu) at specified wavelengthReference
MNI-Glu347 nm0.072 GM at 770 nm acs.org
THX-MMNI-Glu385–405 nm0.29 GM at 860 nm nih.govacs.org

This table presents a comparison of photochemical properties between the standard MNI-caged glutamate and an antenna-sensitized version, illustrating the enhanced two-photon efficiency.

Considerations for Biological Systems (e.g., water solubility, byproduct toxicity)

The practical application of 7-nitroindoline derivatives in biological systems requires careful consideration of their physicochemical properties.

Water Solubility: For physiological experiments, caged compounds must be soluble in aqueous buffers. MNI-caged L-glutamate is noted for its solubility in physiological solutions. instras.com However, some derivatives can have limited solubility, especially in the presence of ions like Ca²⁺. To address this, new versions have been synthesized with solubilizing groups, such as dicarboxylic acid substituents, which improve solubility without compromising photolytic efficiency.

Byproduct Toxicity and Off-Target Effects: A critical concern is whether the caged compound itself or its photolytic byproducts have unintended biological effects. Studies have shown that NI-caged L-glutamate exhibits no agonist or antagonist effects on key glutamate receptors (AMPA and NMDA) before photolysis. researchgate.netinstras.com Furthermore, control experiments using compounds with identical photochemistry that release an inert substance (phosphate) confirmed that the photolysis intermediates and byproducts have no deleterious effects on neuronal activity. researchgate.netinstras.com However, some off-target pharmacology has been identified; for instance, NI-caged GABA and NI-glycine can act as antagonists at their respective receptors, and MNI-caged glutamate has been found to be an antagonist at GABA-A receptors. researchgate.netinstras.comacs.org This highlights the need for careful pharmacological evaluation of each new caged compound. acs.org

Materials Science Applications

The unique photochemical properties of 7-nitroindoline derivatives extend their utility beyond biology into the realm of materials science. Their ability to undergo light-induced cleavage under neutral conditions makes them valuable for creating photoresponsive and photopatternable materials.

Development of New Materials and Chemical Processes

Researchers have utilized 7-nitroindoline derivatives to synthesize novel photocleavable crosslinkers. These crosslinkers can be used to form hydrogels by linking amine-containing polymers. Upon illumination with UV or focused laser light, the crosslinks are broken, allowing for the controlled degradation or modification of the hydrogel's structure. This technology has implications for the development of advanced functional biomaterials, such as:

Bioinks: For 3D printing of cell-laden structures.

Tunable Cell Culture Platforms: Matrices whose mechanical and structural properties can be altered with light to influence cell growth and proliferation.

Additionally, the study of new classes of these compounds, such as 7-nitroindoline-S-thiocarbamates, expands the scope of available photoreactive molecules and informs the development of novel materials where light-induced cleavage of a thiol functionality is desired.

Precision Micropatterning and Biophotolithography

The capacity of 7-nitroindoline derivatives to undergo two-photon absorption is particularly valuable for high-precision fabrication applications. Two-photon photolysis allows for the modification of materials within a three-dimensional space with micrometer resolution. This has been leveraged for:

Micropatterning: Thin films containing amino acid or peptide derivatives of 7-nitroindoline have been used for micropatterning surfaces by writing with a femtosecond laser.

Biophotolithography: This technique uses light to create patterns on biomaterials. 7-nitroindoline-based crosslinkers are suitable for biophotolithography, enabling the fabrication of complex hydrogel scaffolds for tissue engineering.

Microstructure Fabrication: Polypeptides containing N-peptidyl-7-nitroindoline units in their backbone can be cleaved into smaller fragments upon two-photon excitation. This process changes the molecular composition at the laser focal point and can be used for fabricating three-dimensional microstructures within a gel matrix.

Photoreactive Crosslinkers

7-Nitroindoline-based compounds are utilized in the synthesis of photocleavable crosslinkers. biomaterials.org These crosslinkers are valuable tools in chemical biology and materials science for creating light-degradable materials, such as hydrogels for cell culture and photolithography. biomaterials.org The N-acyl-7-nitroindoline (NA7N) moiety is a key component in these crosslinkers, undergoing photolysis upon exposure to near-UV light (around 350 nm). nih.govbiomaterials.org

The photolytic cleavage of N-acyl-7-nitroindolines proceeds through a mechanism that can be influenced by substituents on the indoline (B122111) ring. nih.govresearchgate.net This process typically results in the release of the acylated molecule and the formation of a 7-nitrosoindole derivative. acs.org The ability to trigger this cleavage with light allows for precise spatial and temporal control over the crosslinking and degradation of materials. nih.gov

Research has shown that derivatives of 7-nitroindoline can undergo both one-photon and two-photon photolysis. nih.govacs.org Two-photon absorption is particularly advantageous for applications requiring high spatial resolution, such as in micropatterning and tissue engineering. acs.orgnih.gov The development of novel 7-nitroindoline-based crosslinkers continues to be an active area of research, aiming to expand the scope of photoreactive materials for various biomedical applications. nih.govbiomaterials.org

Future Directions and Research Opportunities

Development of Novel Caging Groups with Enhanced Properties

The quest for more efficient and versatile phototriggers is driving the development of new nitroindoline-based caging groups. A primary goal is to improve two-photon (2P) photosensitivity. researchgate.net Many existing photolabile protecting groups have low two-photon absorption cross-sections, necessitating high illumination powers that can be damaging to biological tissues. wiley-vch.de A common strategy to address this is to extend the π-conjugated system of the chromophore to enhance its two-photon absorption capabilities. researchgate.net

Another critical area of development is the mitigation of off-target pharmacological effects. For instance, when using caged glutamate (B1630785) probes, blockade of GABA-A receptors can be a significant issue, especially at the high concentrations needed for effective two-photon photolysis. nih.gov Research has shown that adding a dicarboxylate unit to the 4-methoxy-7-nitroindolinyl-Glu (MNI-Glu) system can reduce these off-target effects by 50-70%. nih.gov This strategy of anionic decoration presents a promising avenue for creating caged neurotransmitters with improved biological compatibility.

Furthermore, expanding the range of functional groups that can be caged by nitroindoline (B8506331) derivatives is an active area of research. While N-acyl-7-nitroindolines are well-established for caging carboxylic acids, their synthesis can be challenging. researchgate.netacs.orgnih.gov Recent work has demonstrated the synthesis and photoreactivity of 5-bromo-7-nitroindoline-S-thiocarbamates, a new class of compounds that expands the scope of photoreactive 7-nitroindoline (B34716) derivatives and opens the door to caging other types of molecules. researchgate.netnih.gov

Caging Group DerivativeEnhancement StrategyImproved PropertyReference
MNI-Glu with dicarboxylate unitAnionic decorationReduced off-target GABA-A receptor blockade nih.gov
Tandem uncaging systemsFörster Resonance Energy Transfer (FRET) with a 2P absorbing moduleRecord two-photon uncaging cross-section (up to 20 GM) nih.gov
5-bromo-7-nitroindoline-S-thiocarbamatesModification of the N-carbonyl groupNew class of photoreactive compounds, expanding caging possibilities researchgate.netnih.gov

Exploration of Alternative Photolysis Mechanisms

While the photolysis of N-acyl-7-nitroindolines has been extensively studied, recent research indicates that the underlying mechanisms can be more complex than previously understood and that alternative pathways exist for different derivatives. Computational studies on MDNI-Glu (a dinitroindoline derivative) have explored two competing mechanisms: a cyclization pathway (CP) and a migration pathway (MP), both of which converge towards a common nitronic anhydride (B1165640) intermediate before releasing the caged molecule. chemrxiv.org

Significantly, a completely different photolysis pathway has been identified for 7-nitroindoline-S-thiocarbamates. Experimental data and quantum chemistry calculations support a radical fragmentation mechanism for these compounds, which differs from the pathways reported for N-acyl-7-nitroindolines. researchgate.netacs.orgnih.gov Upon one-photon (350 nm) or two-photon (710 nm) photolysis, these thiocarbamates form a 5-bromo-7-nitrosoindoline product. researchgate.netnih.gov This discovery not only broadens the scope of photoreactive 7-nitroindoline derivatives but also provides new mechanistic insights that can inform the development of novel photocleavable compounds. researchgate.netnih.gov

Further investigation into these and other potential photolysis mechanisms is crucial. A deeper understanding could lead to the design of caging groups with faster release kinetics, higher quantum yields, and photoproducts that are less disruptive to biological systems. For example, some photolysis pathways can be blocked by electron transfer from other parts of the molecule, as seen in nitroindolinyl-caged EDTA, which only undergoes photolysis when saturated with calcium ions. mdpi.com Exploring these alternative mechanisms will be key to overcoming current limitations and designing more robust phototriggers.

Integration with Advanced Spectroscopic and Imaging Techniques

The precise spatiotemporal control offered by nitroindoline caging groups makes them ideal for integration with advanced spectroscopic and imaging techniques. A significant area of development is their application in two-photon excitation microscopy. While the widely used MNI-Glu has a relatively small two-photon uncaging cross-section, its low biological activity at glutamate receptors allows it to be used at high concentrations, compensating for this inefficiency. researchgate.net To improve upon this, tandem uncaging systems have been developed where a two-photon absorbing module is linked to a nitroindoline cage. nih.gov These systems utilize Förster Resonance Energy Transfer (FRET) to achieve highly efficient two-photon uncaging. nih.gov

Another innovative approach is the development of fluorescent tags that report on the uncaging event. Recently, a rhodamine-based fluorescent tag has been created that exhibits a "turn-off" signal following photouncaging. researchgate.net This tag was successfully used to create "GlutaTrace," a modified MNI-Glu that allows for the visualization of the caged compound's distribution before photolysis. researchgate.net Such tools are invaluable for experiments requiring precise delivery and activation of bioactive molecules, for instance, in hydrogel photolithography and for the selective excitation of neurons in brain tissue. researchgate.net

The ability to use 7-nitroindoline derivatives for micropatterning thin films with infrared femtosecond lasers further highlights their compatibility with advanced fabrication and imaging methods. nih.gov Future research will likely focus on developing multi-functional nitroindoline systems that combine caging, targeting, and real-time reporting functionalities for sophisticated applications in cell biology and neuroscience.

Computational Design of Optimized Nitroindoline Systems

Computational chemistry and machine learning are emerging as indispensable tools for the rational design of new nitroindoline-based systems with tailored properties. mdpi.com Quantum chemistry calculations are already playing a crucial role in elucidating the complex photolysis mechanisms of these compounds. researchgate.netacs.org For example, computational studies have been used to compare the feasibility of different reaction pathways, such as the cyclization versus acyl migration mechanisms in dinitroindolines, and to support the proposed radical fragmentation pathway for nitroindoline thiocarbamates. researchgate.netchemrxiv.org

These computational approaches can be extended to predict the photochemical and photophysical properties of novel nitroindoline derivatives before they are synthesized. By modeling how different substituents on the indoline (B122111) scaffold affect properties like absorption wavelength, two-photon absorption cross-section, and quantum yield, researchers can screen large libraries of virtual compounds to identify the most promising candidates for specific applications. mdpi.com This in silico screening can significantly reduce the time and expense associated with traditional trial-and-error synthesis and testing. mdpi.com

The main goal of this computational-aided drug design (CADD) is to screen, optimize, and analyze a compound's activity against a target. mdpi.com As computational methods become more powerful and accurate, they will enable the design of highly optimized nitroindoline systems with enhanced efficiency, improved biological compatibility, and novel functionalities, accelerating the development of next-generation phototriggers for advanced biological research. mdpi.com

Q & A

Basic: What are the key methodological considerations for synthesizing 4-Methyl-7-nitroindoline with high purity?

Answer:
Synthesis of this compound requires precise control of nitration conditions and regioselectivity. A common approach involves:

  • Stepwise functionalization : Methylation of indoline precursors followed by nitration at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
  • Characterization : Confirm purity via HPLC (>98%) and structural integrity using ¹H/¹³C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm in CDCl₃) and FT-IR (asymmetric NO₂ stretch near 1520 cm⁻¹) .
  • Optimization : Trials with varying solvent polarity (e.g., dichloromethane vs. acetic acid) can improve yield. Document reaction kinetics and side-product profiles systematically .

Basic: How can researchers validate the electronic effects of the nitro group in this compound using spectroscopic methods?

Answer:

  • UV-Vis Spectroscopy : Compare absorbance spectra of 4-Methylindoline vs. This compound to identify bathochromic shifts caused by nitro’s electron-withdrawing effects. Use ethanol as a solvent for consistency .
  • NMR Analysis : Monitor chemical shifts of adjacent protons (e.g., H-6 and H-8) to assess deshielding effects. Density Functional Theory (DFT) calculations can corroborate experimental data .
  • Control Experiments : Synthesize analogs (e.g., 7-aminoindoline) to isolate nitro-specific effects. Report solvent dielectric constants and temperature variations to ensure reproducibility .

Advanced: What experimental strategies resolve contradictions in reported solubility data for this compound across studies?

Answer:

  • Standardize Protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method at 25°C) and report solvent purity, agitation speed, and equilibration time .
  • Variable Analysis : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to identify polarity-dependent trends. Use Hansen solubility parameters to rationalize discrepancies .
  • Cross-Validation : Compare results with alternative techniques (e.g., HPLC-derived solubility) and publish raw data with error margins (e.g., ±0.5 mg/mL) to facilitate meta-analysis .

Advanced: How can researchers design a mechanistic study to investigate the photodegradation pathways of this compound?

Answer:

  • Experimental Design :
    • Light Sources : Use UV-A (365 nm) and UV-C (254 nm) lamps to simulate environmental and accelerated degradation. Monitor reaction progress via LC-MS .
    • Quenching Studies : Introduce radical scavengers (e.g., ascorbic acid) to identify reactive oxygen species (ROS) involvement .
  • Data Analysis :
    • Plot degradation kinetics (zero/first-order models) and calculate quantum yields.
    • Use High-Resolution Mass Spectrometry (HRMS) to identify nitro-reduction or ring-opening byproducts .
  • Statistical Rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of observed pathways .

Advanced: What methodologies integrate computational modeling with experimental data to predict this compound’s reactivity in catalytic systems?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd) to predict binding affinities. Validate with X-ray crystallography or EXAFS .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density at reactive sites (e.g., nitro group). Compare with experimental Hammett substituent constants .
  • Hybrid Workflow : Combine docking simulations (AutoDock Vina) with kinetic studies (e.g., turnover frequency measurements) to refine catalytic cycle hypotheses .

Advanced: How should researchers address limitations in current bioactivity assays for this compound derivatives?

Answer:

  • Assay Design :
    • Include positive (e.g., doxorubicin) and negative controls to validate cytotoxicity assays (MTT/CCK-8).
    • Test against isogenic cell lines to isolate target-specific effects .
  • Data Interpretation :
    • Apply IC₅₀ curve fitting (GraphPad Prism) with Hill slope analysis to assess cooperativity.
    • Address false positives via counter-screening (e.g., luciferase interference assays) .
  • Reporting Standards : Publish full dose-response matrices and raw viability data to enable cross-study comparisons .

Advanced: What statistical approaches are recommended for analyzing contradictory results in the catalytic applications of this compound?

Answer:

  • Multivariate Analysis : Use Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent purity, catalyst loading) across studies .
  • Meta-Analysis : Aggregate kinetic data (e.g., TOF, TON) from literature, applying random-effects models to quantify heterogeneity .
  • Error Propagation : Report confidence intervals (95%) for turnover numbers and use Grubbs’ test to exclude outliers in replicate experiments .

Basic: What are the best practices for documenting synthetic procedures and spectral data for this compound in publications?

Answer:

  • Procedural Clarity : Detail catalyst equivalents, reaction times, and workup steps (e.g., “quenched with NaHCO₃, extracted 3× with EtOAc”) .
  • Data Transparency : Include supplementary .cif files for crystallographic data and annotated spectra (peak assignments in captions) .
  • Reproducibility : Specify instrument models (e.g., Bruker 400 MHz NMR) and calibration standards (e.g., TMS for NMR, polystyrene for IR) .

Advanced: How can researchers reconcile discrepancies in the reported photophysical properties of this compound?

Answer:

  • Standardized Measurements : Use degassed solvents and quartz cuvettes for UV-Vis to minimize oxygen quenching artifacts .
  • Temperature Control : Report emission spectra at 77 K (frozen matrix) vs. room temperature to distinguish thermal and electronic effects .
  • Collaborative Validation : Share samples with independent labs for round-robin testing and publish comparative datasets .

Advanced: What strategies improve the reproducibility of this compound’s catalytic performance in cross-coupling reactions?

Answer:

  • Precatalyst Activation : Characterize catalyst speciation via in situ XAS or EPR to confirm active species .
  • Substrate Scope Limitations : Define exclusion criteria (e.g., steric hindrance >1.5 Å) and test electronically diverse substrates .
  • Open Data : Publish raw NMR yields, GC-MS chromatograms, and catalyst recycling data in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.